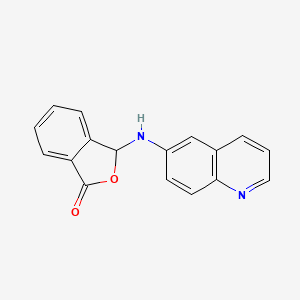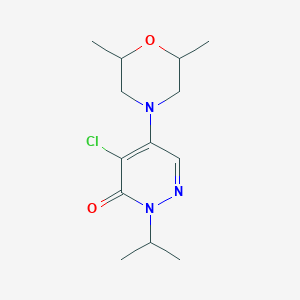![molecular formula C10H7ClF2N2O3 B14147833 3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione CAS No. 89020-89-3](/img/structure/B14147833.png)
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione is a chemical compound that features a unique structure combining a phenyl ring substituted with a chloro(difluoro)methoxy group and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione typically involves multiple steps:
Starting Material: The synthesis begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, yielding chlorodifluoromethoxybenzene.
Cyclization: Finally, the 4-(chlorodifluoromethoxy)aniline is reacted with a suitable reagent to form the imidazolidine-2,4-dione ring, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the imidazolidine-2,4-dione moiety.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: The compound can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloro(difluoro)methoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the imidazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: This compound shares the imidazolidine-2,4-dione core but has different substituents.
3-(3,4-Difluoro-2-methoxy-phenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide: This compound has a similar phenyl ring substitution pattern but a different core structure.
Uniqueness
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione is unique due to the combination of its chloro(difluoro)methoxy group and imidazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
89020-89-3 |
|---|---|
Molecular Formula |
C10H7ClF2N2O3 |
Molecular Weight |
276.62 g/mol |
IUPAC Name |
3-[4-[chloro(difluoro)methoxy]phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7ClF2N2O3/c11-10(12,13)18-7-3-1-6(2-4-7)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) |
InChI Key |
MSJKUSVHWJEMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
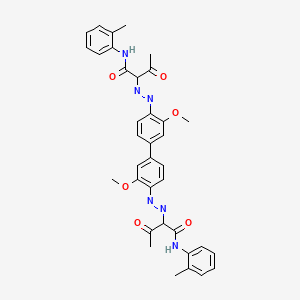
![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
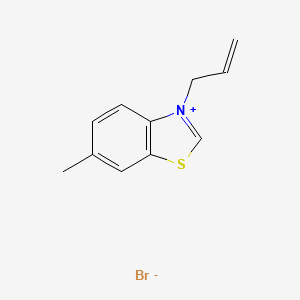
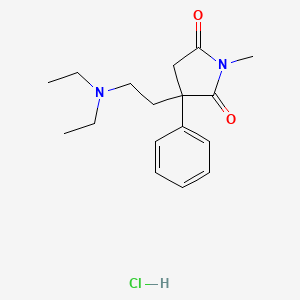
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

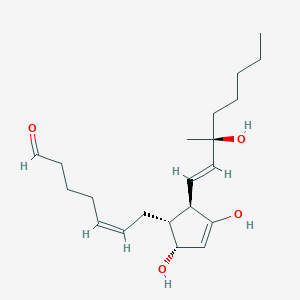
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
